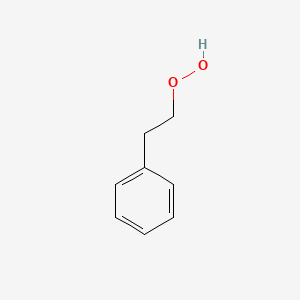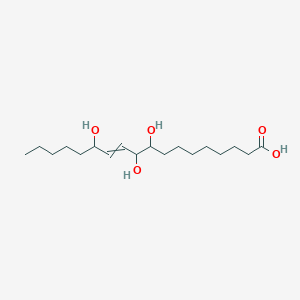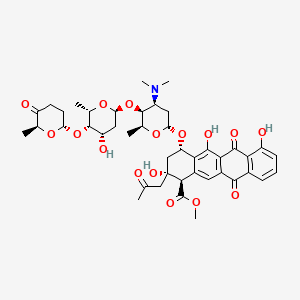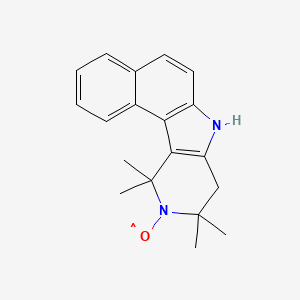
Isopropyl isocyanide
Übersicht
Beschreibung
Isopropyl isocyanate is a colorless liquid with a pungent odor . It is insoluble in water and is very toxic by ingestion and inhalation . The vapors are heavier than air . It is used to make other chemicals and as a reagent in the preparation of androgen receptor antagonist for prostate cancer treatment .
Synthesis Analysis
Isopropyl isocyanate can be synthesized by the thermal decomposition of carbamates . This process involves the use of mathematical and computer models . Another method involves the oxidation of isonitriles to isocyanates by DMSO as the oxidant, catalyzed by trifluoroacetic anhydride .Molecular Structure Analysis
The molecular formula of Isopropyl isocyanate is C4H7NO . Its IUPAC name is 2-isocyanatopropane . The InChI is InChI=1S/C4H7NO/c1-4(2)5-3-6/h4H,1-2H3 and the InChIKey is GSLTVFIVJMCNBH-UHFFFAOYSA-N . The Canonical SMILES is CC©N=C=O .Chemical Reactions Analysis
Isopropyl isocyanate exhibits unusual reactivity in organic chemistry due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon .Physical And Chemical Properties Analysis
Isopropyl isocyanate appears as a colorless liquid with a pungent odor . It is insoluble in water and very toxic by ingestion and inhalation . The vapors are heavier than air .Wissenschaftliche Forschungsanwendungen
Organic Synthesis: Ugi Ligand Preparation
Isopropyl isocyanide plays a crucial role in the preparation of Ugi ligands, which are employed in solid-phase Ugi synthesis . This process is fundamental in creating a diverse array of complex molecules for pharmaceuticals and agrochemicals.
Material Science: Pentafluorophenyl Functional Monomers
Through the Passerini reaction, isopropyl isocyanide is used to synthesize pentafluorophenyl (PFP) functional monomers . These monomers are essential in developing advanced materials with unique properties like high resistance to solvents and chemicals.
Coordination Chemistry: Dinuclear Copper Complexes
In coordination chemistry, isopropyl isocyanide is a precursor for dinuclear copper complexes. These complexes have potential applications in catalysis and as models for studying metalloproteins .
Cancer Research: Androgen Receptor Antagonists
Isopropyl isocyanide is utilized in the preparation of androgen receptor antagonists for prostate cancer treatment. This application is significant in the development of targeted therapies for cancer patients .
Pharmacology: mTOR Inhibitors
The compound is also instrumental in synthesizing selective dual inhibitors of the mammalian target of rapamycin (mTORC1 and mTORC2), which are promising drugs for treating various cancers and other diseases .
Organic Chemistry: O-aryl N-isopropylcarbamates Synthesis
Isopropyl isocyanide serves as a reagent in the synthesis of O-aryl N-isopropylcarbamates. These compounds are valuable in organic synthesis and could have applications in drug development .
Analytical Chemistry: Stereisomeric Analysis
It is used as a derivatization reagent during the stereoisomeric analysis of secondary alcohols. This application is crucial for understanding the stereochemistry of organic compounds .
Polymer Science: Non-traditional Polyurethane Applications
Blocked isocyanates, such as isopropyl isocyanide, are explored for non-traditional polyurethane-based polymer applications. This includes coatings, adhesives, and fire retardants, where the compound’s reactivity can be finely tuned for specific uses .
Safety And Hazards
Isopropyl isocyanide is highly flammable and harmful if swallowed . It causes skin and eye irritation and is fatal if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .
Eigenschaften
IUPAC Name |
2-isocyanopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N/c1-4(2)5-3/h4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZUMMKYWBNKIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208532 | |
| Record name | Isopropyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl isocyanide | |
CAS RN |
598-45-8 | |
| Record name | Isopropyl isocyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



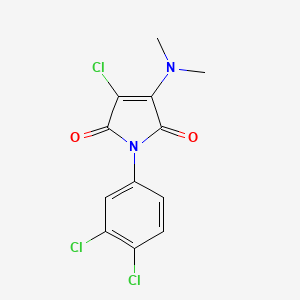
![5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1210150.png)
